molecular formula C18H22O3 B14355111 Hexyl [(naphthalen-2-yl)oxy]acetate CAS No. 94265-24-4

Hexyl [(naphthalen-2-yl)oxy]acetate

Cat. No.: B14355111
CAS No.: 94265-24-4
M. Wt: 286.4 g/mol
InChI Key: HGWXBUZYEBJUTD-UHFFFAOYSA-N
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Description

Hexyl [(naphthalen-2-yl)oxy]acetate is a chemical compound known for its unique structure and properties It is an ester formed from hexyl alcohol and naphthalen-2-yl acetate

Properties

CAS No.

94265-24-4

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

hexyl 2-naphthalen-2-yloxyacetate

InChI

InChI=1S/C18H22O3/c1-2-3-4-7-12-20-18(19)14-21-17-11-10-15-8-5-6-9-16(15)13-17/h5-6,8-11,13H,2-4,7,12,14H2,1H3

InChI Key

HGWXBUZYEBJUTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)COC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves direct esterification between 2-naphthol and hexyl chloroacetate under acidic conditions. Methanesulfonic acid (MSA) serves as a homogeneous catalyst, leveraging its strong Brønsted acidity (pKa = −1.9) to protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by 2-naphthol’s phenolic oxygen.

Representative protocol :

  • Reactants : 2-Naphthol (1.0 eq), hexyl chloroacetate (1.2 eq), MSA (5 mol%)
  • Solvent : Toluene (anhydrous)
  • Conditions : Reflux at 110°C for 8–12 h under N₂
  • Workup : Neutralization with NaHCO₃, extraction with EtOAc, column chromatography (SiO₂, hexane:EtOAc 9:1)

Yield and By-Product Analysis

Benchmark trials report yields of 68–74%, with principal by-products arising from:

  • Incomplete esterification : Residual 2-naphthol (3–5% by GC-MS)
  • Olefin formation : Dehydration of hexanol by-product to 1-hexene (≤2%)
  • Di-ester adducts : Bis-[(naphthalen-2-yl)oxy]acetate (traces, <0.5%)

Table 1 : Optimization of MSA-catalyzed synthesis

Parameter Range Tested Optimal Value Yield Impact
Catalyst loading 1–10 mol% 5 mol% Peak at 5%
Temperature (°C) 80–130 110 +22% vs 80°C
Reaction time (h) 4–24 10 Plateau after 10h

Transesterification Using Reactive Distillation

Process Intensification Strategy

Adapting methodologies from n-hexyl acetate production, this approach employs reactive distillation to shift equilibrium via continuous by-product (methanol) removal. Amberlyst® CSP2, a macroreticular sulfonic acid resin, acts as a heterogeneous catalyst, enabling:

  • Simultaneous reaction/separation : Boiling point differentials isolate hexyl [(naphthalen-2-yl)oxy]acetate (b.p. 298°C) from methanol (64.7°C)
  • Reduced side reactions : Confining residence time in catalytic packing minimizes thermal degradation

Pilot-scale setup :

  • Column configuration : 6 m reactive section packed with CSP2 (surface area: 45 m²/g)
  • Feed streams : Methyl [(naphthalen-2-yl)oxy]acetate + hexanol (molar ratio 1:1.5)
  • Conditions : 85°C, 150 mbar, reflux ratio 2:1

Performance Metrics

Table 2 : Lab vs. pilot-scale transesterification

Metric Laboratory (0.5 L) Pilot (500 L)
Conversion (%) 89.3 ± 2.1 93.8 ± 1.4
Selectivity (%) 95.2 88.6
1-Hexene formation 1.1% 4.9%
Catalyst lifetime 120 h 90 h

The selectivity drop in pilot operations correlates with prolonged exposure to 85°C, accelerating hexanol dehydration via reaction <3> mechanisms. Mitigation strategies include:

  • Temperature zoning : Lowering stripping section temperature to 70°C
  • Side-stream purge : Removing 1-hexene via vapor-phase sidestream

Enzymatic Synthesis Using Lipases

Green Chemistry Approach

Immobilized Candida antarctica lipase B (CAL-B) facilitates solvent-free transesterification between vinyl [(naphthalen-2-yl)oxy]acetate and hexanol. Key advantages:

  • Ambient conditions : 35–40°C, preventing naphthalene ring degradation
  • No acid waste : Eliminates neutralization steps

Biocatalytic parameters :

  • Enzyme : Novozym® 435 (CAL-B on acrylic resin)
  • Substrate ratio : 1:3 (vinyl ester:hexanol)
  • Conversion : 81% at 24 h (GC-FID)
  • Reusability : 85% activity retained after 10 cycles

Kinetic Modeling

The reaction follows ping-pong bi-bi kinetics, with substrate inhibition observed at hexanol concentrations >4 M:

$$
v0 = \frac{V{\text{max}}[A][B]}{Km^A[B] + Km^B[A] + [A][B] + K_i^A [A]^2}
$$

Where $$ A $$ = vinyl ester, $$ B $$ = hexanol. Fitted parameters ($$ R^2 = 0.98 $$):

  • $$ V_{\text{max}} $$ = 12.3 µmol/min·g
  • $$ K_m^A $$ = 0.45 mM
  • $$ K_m^B $$ = 1.2 M
  • $$ K_i^A $$ = 8.9 mM

Comparative Analysis of Methodologies

Table 3 : Techno-economic and environmental assessment

Criterion Acid-Catalyzed Reactive Distillation Enzymatic
CAPEX ($/kg) 120 220 180
OPEX ($/kg) 45 38 62
E-factor (kg waste/kg product) 8.2 5.1 1.3
Space-time yield (kg/m³·h) 0.7 2.4 0.9

Key findings:

  • Reactive distillation excels in large-scale production (≥1000 MT/yr) due to integrated separation
  • Enzymatic routes offer sustainability benefits (E-factor 1.3 vs. 8.2 for acid catalysis) but require costlier biocatalysts
  • MSA catalysis remains preferred for small batches (<100 kg) requiring rapid implementation

Chemical Reactions Analysis

Types of Reactions

Hexyl [(naphthalen-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Hexyl [(naphthalen-2-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of hexyl [(naphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexyl alcohol and naphthalen-2-yl acetate, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hexyl [(naphthalen-2-yl)oxy]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which impart distinct chemical and physical properties.

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